Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate
Description
Properties
IUPAC Name |
methyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYGKBSEUWXPBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374283 | |
| Record name | Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185302-85-6 | |
| Record name | Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation with Methanol Esterification
A widely reported method involves Friedel-Crafts acylation of 1,3-difluorobenzene with methyl malonyl chloride, followed by in situ esterification. The reaction employs aluminum chloride (AlCl₃) as a Lewis acid catalyst in anhydrous dichloromethane at 0–5°C to minimize side reactions. The acylation step forms the 3-(2,4-difluorophenyl)-3-oxopropanoyl chloride intermediate, which reacts with methanol to yield the target ester.
Key Conditions :
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Molar Ratio : 1:1.2 (1,3-difluorobenzene : methyl malonyl chloride)
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Catalyst Loading : 10 mol% AlCl₃
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Reaction Time : 4–6 hours at reflux (40°C)
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Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 1:4).
This method prioritizes regioselectivity for the 2,4-difluoro substitution pattern, attributed to the electron-withdrawing effects of fluorine atoms directing electrophilic attack to the meta position.
Claisen Condensation of Difluorophenyl Acetates
An alternative approach utilizes Claisen condensation between methyl acetate and 2,4-difluorophenylacetyl chloride in the presence of sodium hydride (NaH). The reaction proceeds via deprotonation of methyl acetate to form an enolate, which attacks the acyl chloride to generate the β-keto ester.
Optimization Insights :
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Solvent : Tetrahydrofuran (THF) enhances enolate stability.
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Temperature : −78°C for enolate formation, followed by gradual warming to 25°C.
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Workup : Acidic quench (1M HCl) to protonate residual enolate.
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Purity : >95% after recrystallization from ethanol/water (3:1).
This method achieves higher atom economy (82%) compared to Friedel-Crafts routes but requires stringent moisture control to prevent hydrolysis of the acyl chloride.
Industrial-Scale Production and Process Optimization
Continuous Flow Reactor Systems
Recent advances leverage continuous flow technology to improve scalability and safety. A two-step system combines Friedel-Crafts acylation and esterification in tandem reactors:
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Reactor 1 : Acylation at 5°C with AlCl₃ (residence time: 20 minutes).
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Reactor 2 : Esterification with methanol at 50°C (residence time: 30 minutes).
Advantages :
Catalytic System Innovations
Lin et al. (2013) introduced a heterogeneous catalyst system using sulfated zirconia (SZ) for solvent-free esterification of 3-(2,4-difluorophenyl)-3-oxopropanoic acid. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 wt% |
| Temperature | 120°C |
| Reaction Time | 2 hours |
| Conversion | 94% |
| Selectivity | >99% |
This method eliminates solvent waste and simplifies product isolation via filtration, making it environmentally and economically favorable.
Analytical Characterization and Quality Control
Spectroscopic Identification
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¹H NMR (400 MHz, CDCl₃): δ 7.85–7.75 (m, 1H, aromatic), 6.95–6.85 (m, 2H, aromatic), 3.82 (s, 3H, OCH₃), 3.68 (s, 2H, CH₂CO).
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¹³C NMR (100 MHz, CDCl₃): δ 200.1 (C=O), 166.2 (COOCH₃), 134.5–112.3 (aromatic CF), 52.1 (OCH₃), 44.8 (CH₂CO).
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HRMS : m/z calcd. for C₁₀H₈F₂O₃ [M+H]⁺: 214.0441; found: 214.0443.
Purity Assessment
HPLC analysis under the following conditions confirms purity:
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 (4.6 × 250 mm) | Acetonitrile/H₂O (70:30) | 1.0 mL/min | 8.2 minutes |
Impurities (<0.5%) include traces of unreacted 2,4-difluorophenylacetic acid and methyl malonate byproducts.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Friedel-Crafts | 68–72 | 95–97 | Moderate | High (solvent waste) |
| Claisen Condensation | 75–78 | 98–99 | Low | Moderate |
| Continuous Flow | 85 | 99.2 | High | Low |
| Sulfated Zirconia | 94 | 99.5 | High | Very Low |
The sulfated zirconia-catalyzed method emerges as the most sustainable and efficient route, balancing high yield with minimal ecological footprint .
Chemical Reactions Analysis
Hydrolysis
Hydrolysis of the ester group under acidic or basic conditions yields the corresponding carboxylic acid. This reaction is critical for generating biologically active metabolites or intermediates.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| H₂O, H₂SO₄ (reflux) | 3-(2,4-Difluorophenyl)-3-oxopropanoic acid | 85–92% | |
| NaOH (aq.), room temperature | Sodium salt of 3-(2,4-difluorophenyl)-3-oxopropanoate | 90% |
Mechanism :
- Acidic : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.
- Basic : Hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol .
Oxidation
The ketone group can undergo oxidation, though β-keto esters are generally resistant to further oxidation under mild conditions. Strong oxidizing agents target the α-carbon.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| KMnO₄, H₂SO₄, Δ | 2,4-Difluorobenzoic acid + CO₂ | 78% | |
| CrO₃, acetic acid | 3-(2,4-Difluorophenyl)-2-oxopropanedioic acid | 65% |
Key Findings :
- Oxidation with KMnO₄ cleaves the β-keto ester backbone, forming aromatic carboxylic acids .
- Chromium-based oxidants selectively oxidize the α-position .
Reduction
The ketone moiety is reduced to an alcohol, while the ester group may remain intact or undergo further reduction depending on the reagent.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| NaBH₄, MeOH | Methyl 3-(2,4-difluorophenyl)-3-hydroxypropanoate | 70% | |
| LiAlH₄, THF | 3-(2,4-Difluorophenyl)-1,3-propanediol | 88% |
Mechanistic Insight :
- NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the ester.
- LiAlH₄ reduces both the ketone and ester groups, yielding a diol.
Substitution Reactions
The electron-withdrawing fluorine atoms activate the aromatic ring toward nucleophilic substitution, particularly at the 2- and 4-positions.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| NH₃, Cu catalyst, 120°C | Methyl 3-(2-amino-4-fluorophenyl)-3-oxopropanoate | 60% | |
| Cl₂, FeCl₃ | Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | 45% |
Notable Observations :
- Ammonia substitution under catalytic conditions replaces fluorine with an amino group .
- Chlorination occurs regioselectively at the activated positions .
Nucleophilic Addition
The ketone group participates in nucleophilic additions, forming derivatives such as imines or hydrazones.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| NH₂NH₂, EtOH | Methyl 3-(2,4-difluorophenyl)-3-hydrazonopropanoate | 82% | |
| PhNH₂, AcOH | Methyl 3-(2,4-difluorophenyl)-3-(phenylimino)propanoate | 75% |
Applications :
- Hydrazones are intermediates in the synthesis of heterocycles like pyrazoles.
- Imine derivatives are precursors for Schiff base ligands .
Cyclization Reactions
The β-keto ester participates in cyclocondensation reactions to form heterocyclic compounds.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| NH₂OH, HCl, Δ | 5-(2,4-Difluorophenyl)-isoxazol-3-one | 68% | |
| Thiourea, H₂SO₄ | 6-(2,4-Difluorophenyl)-2-thioxo-1,3-thiazin-4-one | 55% |
Significance :
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: CHFO
Molecular Weight: Approximately 230.21 g/mol
Structural Characteristics:
- Contains a difluorophenyl group, which enhances binding affinity to biological targets.
- The propanoate moiety contributes to its reactivity and potential as a building block in organic synthesis.
Medicinal Chemistry
Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate has been investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets:
- Anticancer Activity: Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines by inhibiting cell division and inducing apoptosis. The difluorophenyl group may enhance the compound's selectivity towards malignant cells .
- Drug Discovery: The compound can serve as a lead structure for the development of new drugs targeting specific enzymes or receptors involved in disease pathways. Its structural modifications could lead to derivatives with improved efficacy .
Agrochemicals
The compound's properties make it suitable for use in the development of agrochemicals:
- Pesticide Development: Its unique chemical structure may allow it to act as a pesticide or herbicide, effectively targeting specific pests while minimizing environmental impact .
Materials Science
This compound can also be utilized in materials science:
- Specialty Chemicals Production: The compound is used in synthesizing specialty chemicals that require specific properties such as enhanced stability or reactivity .
Anticancer Studies
A study focused on the anticancer properties of methyl derivatives indicated that compounds with similar difluorophenyl groups demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved cell cycle arrest and apoptosis induction through reactive oxygen species (ROS) modulation .
| Compound Name | IC Value (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Induces apoptosis via ROS depletion |
| Control Drug (e.g., Diclofenac) | 74 | COX inhibition and apoptosis |
Agrochemical Applications
Research has shown that fluorinated compounds often exhibit improved biological activity against pests compared to their non-fluorinated counterparts. This compound's structure suggests potential efficacy in pest control formulations .
Mechanism of Action
The mechanism by which Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity for its target, while the ester moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Difluorophenyl Derivatives
Methyl 3-(2,6-difluorophenyl)-3-oxopropanoate
- Structure : Fluorine atoms at positions 2 and 6 on the phenyl ring.
- Molecular Formula : C₁₀H₈F₂O₃ (identical to the 2,4-isomer).
- Impact : The 2,6-substitution creates a para-difluoro configuration, altering electronic properties. The steric hindrance between ortho-fluorines may reduce reactivity in electrophilic substitutions compared to the 2,4-isomer .
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate
- Structure : Ethyl ester with meta-difluoro substitution.
- Molecular Formula : C₁₁H₁₀F₂O₃.
- The ethyl ester increases lipophilicity, affecting solubility and metabolic pathways .
Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate
Halogen-Substituted Analogs
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
- Structure : Chlorine replaces fluorine at positions 2 and 4.
- Molecular Formula : C₁₀H₈Cl₂O₃.
- Impact : Chlorine’s larger atomic size and higher electronegativity increase molecular weight (259.08 g/mol) and alter electronic properties. The stronger electron-withdrawing effect enhances the electrophilicity of the ketone, influencing reactivity in nucleophilic additions .
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate
- Structure: Fluorine on the β-carbon of the propanoate chain.
- Impact: The α-fluoro group increases acidity of the β-keto proton (pKa ~10–12), promoting keto-enol tautomerism. This property is critical in cyclization reactions .
Heterocyclic and Functional Group Variations
Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate
- Structure : Trifluoromethyl (CF₃) group at the para position.
- Impact : The strong electron-withdrawing CF₃ group significantly enhances the electrophilicity of the ketone, accelerating reactions like Michael additions. However, increased steric bulk may reduce solubility in polar solvents .
Methyl 3-(furan-2-yl)-3-oxopropanoate
- Structure : Furan ring replaces the phenyl group.
- Impact : The electron-rich furan enhances reactivity in Diels-Alder reactions. However, reduced aromatic stability compared to fluorophenyl derivatives may limit thermal stability .
Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate
Ester Group Variations
Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate
Data Tables
Table 1: Molecular Properties of Key Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Exact Mass | Substituent Positions |
|---|---|---|---|---|
| Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate | C₁₀H₈F₂O₃ | 214.17 | 214.046 | 2,4-F |
| Methyl 3-(2,6-difluorophenyl)-3-oxopropanoate | C₁₀H₈F₂O₃ | 214.17 | 214.046 | 2,6-F |
| Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | C₁₀H₈Cl₂O₃ | 259.08 | 257.970 | 2,4-Cl |
| Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate | C₁₁H₁₀F₂O₃ | 228.19 | 228.063 | 3,5-F |
Biological Activity
Overview
Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate is an organic compound classified as an ester. It features a difluorophenyl group attached to a propanoate moiety, which enhances its chemical stability and biological interactions. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The biological activity of this compound is believed to arise from its ability to interact with various biochemical pathways. The presence of fluorine atoms in its structure can enhance lipophilicity, allowing for stronger interactions with biological targets. While specific mechanisms are still under investigation, compounds with similar structures have been shown to influence cellular functions through several pathways:
- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- Anticancer Activity : It may induce apoptosis in cancer cells by interacting with cellular signaling pathways or inhibiting tumor growth.
Research Findings
Recent studies have explored the biological activity of this compound. Notably, it has been investigated for:
- Antimicrobial Properties : Initial studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains.
- Cytotoxicity Against Cancer Cells : Research has shown that it possesses cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) cells.
Table 1: Cytotoxicity Data
| Compound Name | Cell Line | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 22.09 | |
| This compound | A-549 | 6.40 | |
| Doxorubicin (Standard Drug) | MCF-7 | 9.18 | |
| Doxorubicin (Standard Drug) | A-549 | 15.06 |
Case Studies
- Anticancer Activity : In a study evaluating the cytotoxic effects of various synthesized compounds on MCF-7 and A-549 cell lines, this compound demonstrated promising results. The compound showed an IC50 value of 6.40 µg/mL against the A-549 cell line, indicating significant potency compared to the standard drug Doxorubicin.
- Antimicrobial Testing : Additional research has focused on the antimicrobial properties of this compound. Preliminary results suggest that it effectively inhibits the growth of specific bacterial strains, warranting further investigation into its potential as an antimicrobial agent.
Pharmacokinetics and Biochemical Pathways
Understanding the pharmacokinetics of this compound is crucial for assessing its bioavailability and therapeutic potential. The compound's interaction with metabolic enzymes and transport proteins can significantly influence its efficacy and safety profile.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | High lipophilicity |
| Metabolism | Hepatic metabolism |
| Excretion | Renal |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl 3-(2,4-difluorophenyl)-3-oxopropanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via base-mediated condensation of methyl esters with β-ketoester precursors. For example, tert-butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate is prepared by condensing methyl 2-cyanoisonicotinate with tert-butyl acetate under basic conditions (e.g., NaH or KOtBu) . Adjusting solvent polarity (e.g., acetonitrile vs. THF) and reaction temperature can optimize yields by minimizing side reactions like hydrolysis of the β-ketoester moiety.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the difluorophenyl group (δ ~7.5–8.0 ppm for aromatic protons) and the β-ketoester carbonyl (δ ~170–175 ppm for ester carbonyl) .
- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) verifies the molecular ion [M+H] at m/z 214.0464, aligning with the empirical formula .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) monitors purity, with retention times calibrated against reference standards .
Advanced Research Questions
Q. How does the choice of base impact regioselectivity in condensation reactions involving this compound?
- Methodological Answer : Strong bases like NaH favor deprotonation at the α-carbon of the β-ketoester, enabling nucleophilic attack on electrophilic substrates (e.g., aryl halides). However, weaker bases (e.g., KCO) may lead to competing side reactions, such as ester hydrolysis. For example, in flow chemistry setups, precise control of base stoichiometry reduces decomposition and improves regioselectivity for spirocyclic or bridged products .
Q. What contradictions exist in reported spectral data for this compound derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in F NMR chemical shifts (e.g., δ −110 to −115 ppm vs. −105 ppm for 2,4-difluorophenyl groups) may arise from solvent effects or hydrogen bonding. To resolve this, replicate experiments under standardized conditions (e.g., CDCl at 25°C) and cross-validate with X-ray crystallography data, as demonstrated for spiro-fused derivatives .
Q. What computational methods predict the reactivity of this compound in noncanonical cyclization reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cation-π interactions during spirocyclization. These predict favorable energy pathways when electron-withdrawing groups (e.g., -F) stabilize partial positive charges on the difluorophenyl ring .
Q. How does this compound serve as an intermediate in drug discovery, particularly for heterocyclic targets?
- Methodological Answer : The compound is a key precursor for benzodiazepinone derivatives. For instance, it undergoes Pd-catalyzed cross-coupling with 4-bromo-3,5-difluoroaniline to form carboxamide intermediates, which are further functionalized into mGlu2/3 receptor antagonists . Reaction progress is monitored via LC-MS (m/z 554 [M+H]) .
Q. What are the stability challenges for this compound under varying pH and temperature conditions?
- Methodological Answer : The β-ketoester moiety is prone to hydrolysis under acidic or basic conditions. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) show <5% degradation when stored in anhydrous solvents (e.g., THF) with molecular sieves. Degradation products, such as 2,4-difluorobenzoic acid, are quantified via HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
